2-Oxopropyl 2-aminobenzoate
Overview
Description
2-Oxopropyl 2-aminobenzoate is a chemical compound that can be synthesized through various chemical reactions involving amines and carboxylic acid derivatives. The compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an oxopropyl group. This structure is a key intermediate in the synthesis of more complex benzene derivatives and has applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related benzene derivatives can be achieved through different methods. For instance, 2-substituted benzimidazoles can be accessed via a ring distortion strategy involving oxone mediated tandem transformation of 2-aminobenzylamines at room temperature with various aldehydes, leading to a tetrahydroquinazoline intermediate which then undergoes ring distortion to afford the desired compounds . Similarly, 2-aminobenzothiazoles can be synthesized through iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines, which involves the in situ formation of benzothiourea intermediate followed by intramolecular cross dehydrogenative coupling . Additionally, o-aminobenzoates can be synthesized using palladium/copper-catalyzed aerobic oxidative C-H carbonylation, utilizing molecular oxygen as the terminal oxidant .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, a compound synthesized from 2-aminobenzothiazole, shows an exocyclic carbonyl group and a methyl ester group linked to a slightly warped ring skeleton . The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals demonstrate the importance of hydrogen bonding in the formation of supramolecular structures . Similarly, the structure of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans has been established, which are synthesized by three-component condensation reactions .
Chemical Reactions Analysis
The chemical reactions leading to the synthesis of benzene derivatives often involve cascade reactions, tandem transformations, and oxidative processes. The use of catalysts such as iodine and palladium/copper systems, as well as oxidants like oxone and molecular oxygen, are common in these syntheses. These reactions can lead to the formation of various intermediates, including tetrahydroquinazoline and benzothiourea, which are crucial for the subsequent formation of the final products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-oxopropyl 2-aminobenzoate are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility in common organic solvents, melting points, and the ability to form crystals suitable for X-ray diffraction analysis. The presence of functional groups such as amino, carbonyl, and ester groups significantly influences the reactivity, acidity, and overall stability of these compounds .
Scientific Research Applications
Adsorption and Chromatographic Applications : Chemically modified silica gel with aminobenzoate derivatives, including structures similar to 2-Oxopropyl 2-aminobenzoate, have been utilized for the adsorption of metal cations and applied in chromatographic analysis for the separation of transition metal cations (Menezes, Moreira, & Campos, 1996).
Synthesis of Aminoisochromanones : 2-Oxopropyl-2-formylbenzoates, closely related to 2-Oxopropyl 2-aminobenzoate, have been used as substrates in the asymmetric organocatalytic synthesis of 4-aminoisochromanones. This process leads to compounds with two adjacent stereocentres, which are significant in medicinal chemistry (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).
N-Glycan Analysis : 2-Aminobenzoic acid derivatives have been used in labeling N-glycans for mass spectrometric analysis. This application is crucial for the analysis of glycoproteins, including biotherapeutic monoclonal antibodies (Hronowski, Wang, Sosic, & Wei, 2020).
Anticancer and Antioxidant Activities : Compounds synthesized from 2-aminobenzoic acid, which is structurally related to 2-Oxopropyl 2-aminobenzoate, have shown moderate anticancer activity against certain cell lines and promising antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sammaiah, Narsaiah, Krishnaveni, Dayakar, & Sarangapani, 2008).
Synthesis of Benzoxazinones : 2-Aminobenzoic acids have been used in oxidative cascade cyclization reactions to synthesize aryl 4H-3,1-benzoxazin-4-ones, demonstrating their utility in creating complex organic molecules (Munusamy, Muralidharan, & Iyer, 2017).
Aerobic Metabolism Studies : Research on 2-aminobenzoate, a compound similar to 2-Oxopropyl 2-aminobenzoate, has revealed novel pathways for its aerobic metabolism, providing insights into biochemical processes involving aminoaromatic compounds (Altenschmidt & Fuchs, 1992).
Spectroscopic Studies : Alkali metal 2-aminobenzoates have been studied for their electronic properties using spectroscopic methods, which is relevant for understanding the interactions and behaviors of these types of compounds (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2008).
properties
IUPAC Name |
2-oxopropyl 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHZMLKFWTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropyl 2-aminobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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